molecular formula C9H5N7 B1187961 2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

Cat. No.: B1187961
M. Wt: 211.18g/mol
InChI Key: SWKDSDTVYCJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by its fused ring system, which includes both triazine and indole moieties, making it a versatile scaffold for various chemical and biological studies.

Properties

Molecular Formula

C9H5N7

Molecular Weight

211.18g/mol

IUPAC Name

2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

InChI

InChI=1S/C9H5N7/c1-2-4-6-5(3-1)7-8(10-6)16-9(12-11-7)13-14-15-16/h1-4,10H

InChI Key

SWKDSDTVYCJYSI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N4C(=NN=N4)N=N3

Origin of Product

United States

Preparation Methods

The synthesis of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally retain the core structure of the original compound .

Mechanism of Action

The mechanism of action of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells. This is achieved by binding to ferrous ions and disrupting cellular iron homeostasis, leading to cell cycle arrest and apoptosis . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its specificity and potential therapeutic value .

Comparison with Similar Compounds

10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as 5H-[1,2,4]triazino[5,6-b]indole and 1,3-thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole . These compounds share similar core structures but differ in their substituents and specific ring systems. The unique feature of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is its tetraazolo ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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